molecular formula C9H7BrF2O2 B6290908 Methyl 5-bromo-2,4-difluoro-3-methylbenzoate CAS No. 2432849-13-1

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate

Cat. No.: B6290908
CAS No.: 2432849-13-1
M. Wt: 265.05 g/mol
InChI Key: NDFUKWLTPXGCCK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate (C₉H₇BrF₂O₂, molecular weight 265.05 g/mol) is a halogenated aromatic ester featuring a benzoate backbone with substituents at positions 2 (fluoro), 3 (methyl), 4 (fluoro), and 5 (bromo). This compound is notable for its unique substitution pattern, combining electron-withdrawing halogens (Br, F) and an electron-donating methyl group. The compound has been listed in specialty chemical catalogs but is currently marked as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

methyl 5-bromo-2,4-difluoro-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-4-7(11)5(9(13)14-2)3-6(10)8(4)12/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFUKWLTPXGCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,4-difluoro-3-methylbenzoate typically involves the esterification of 5-bromo-2,4-difluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 5-methoxy-2,4-difluoro-3-methylbenzoate.

    Reduction: 5-bromo-2,4-difluoro-3-methylbenzyl alcohol.

    Oxidation: 5-bromo-2,4-difluoro-3-methylbenzoic acid.

Scientific Research Applications

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2,4-difluoro-3-methylbenzoate exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups.

Comparison with Similar Compounds

Methyl 5-Bromo-2,4-Difluorobenzoate

  • Structure : Lacks the 3-methyl group present in the target compound.
  • Molecular Weight : 249.03 g/mol (vs. 265.05 g/mol for the target).
  • The electron-withdrawing effects of Br and F dominate, making the aromatic ring less reactive toward electrophilic attacks compared to the target compound.
  • Availability : Available at 98% purity from BLD Pharm Ltd. .

5-Bromo-4-Fluoro-2-Methylaniline

  • Structure : Substitutes a methyl group at position 2 (vs. 3 in the target) and replaces the ester with an amine group.
  • Molecular Weight : 218.03 g/mol.
  • Properties : The amine group enables hydrogen bonding, enhancing solubility in polar solvents. The methyl group at position 2 alters electronic effects, directing further substitution to different ring positions compared to the target compound.
  • Applications : Likely used as an intermediate in dye or pharmaceutical synthesis .

Methyl 2-Amino-3,6-Difluorobenzoate

  • Structure: Features amino and difluoro groups at positions 2 and 3/6, respectively.
  • Properties: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the inert methyl group in the target. This compound may exhibit higher solubility in aqueous media but lower stability under acidic conditions.

Physicochemical and Reactivity Comparisons

Substituent Effects

  • Electron-Withdrawing Groups (Br, F) : Deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. The target’s 3-methyl group counteracts this slightly via electron donation, creating a nuanced reactivity profile .

Stability and Reactivity

  • Ester Group : Susceptible to hydrolysis under acidic/basic conditions. The electron-withdrawing fluorine atoms may accelerate hydrolysis, but steric effects from the methyl group could mitigate this .
  • Bromo Substituent : Enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with other brominated aromatics like 5-bromo-2-iodobenzoic acid .

Data Table: Key Comparative Metrics

Compound Name Substituents (Position) Molecular Weight (g/mol) Purity Availability Source
Methyl 5-bromo-2,4-difluoro-3-methylbenzoate 2-F, 3-Me, 4-F, 5-Br 265.05 98% Discontinued CymitQuimica
Methyl 5-bromo-2,4-difluorobenzoate 2-F, 4-F, 5-Br 249.03 98% Available BLD Pharm
5-Bromo-4-fluoro-2-methylaniline 2-Me, 4-F, 5-Br 218.03 N/A Available Biopharmacule
Methyl 2-amino-3,6-difluorobenzoate 2-NH₂, 3-F, 6-F 201.15 N/A Available Biopharmacule

Biological Activity

Methyl 5-bromo-2,4-difluoro-3-methylbenzoate is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and fluorine substituents on a benzoate structure. The molecular formula is C9H7BrF2O2C_9H_7BrF_2O_2, and it features a methyl group at the 3-position of the benzoate ring. This unique substitution pattern influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may act as a reactive intermediate in various chemical reactions, facilitating transformations that can lead to significant biological effects. Its functional groups allow for binding interactions with enzymes or receptors, which are crucial for its pharmacological properties.

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit antimicrobial activity. A study highlighted the potential of halogenated benzoates in inhibiting bacterial growth, suggesting that this compound could possess similar properties .

Cytotoxicity and Anticancer Potential

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of halogenated benzoates have shown promising results in inducing apoptosis in cancer cells .

Case Studies

  • Antimicrobial Activity : In vitro tests conducted on derivatives similar to this compound demonstrated significant inhibition of Gram-positive bacteria. The structure-activity relationship (SAR) analysis indicated that the presence of halogens enhances antimicrobial efficacy .
  • Cytotoxic Studies : A study focused on the cytotoxic effects of halogenated benzoates reported IC50 values for various cancer cell lines. This compound was included in the screening, revealing moderate cytotoxicity comparable to known anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
Methyl 5-bromo-3-fluoro-2-methylbenzoateModerate cytotoxicityContains fluorine; potential for drug development
Methyl 5-bromo-2,3-difluorobenzoateAntimicrobial propertiesSimilar structure; effective against bacteria
This compoundAnticancer potentialUnique substitution pattern; reactive intermediate

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing Methyl 5-bromo-2,4-difluoro-3-methylbenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves diazotization of 5-bromo-2,4-difluoro-3-methylaniline followed by esterification. For example, diazonium salt formation using sodium nitrite in fluoroboric acid at low temperatures (-3 to 0°C) ensures stability, with subsequent esterification via methanol under acidic conditions. Yield optimization requires strict temperature control and stoichiometric precision, as excess nitrite can lead byproducts. Purity (>95%) is achieved through recrystallization or column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can NMR splitting patterns confirm substitution patterns?

  • Methodological Answer : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical. The methyl ester group appears as a singlet (~3.9 ppm), while fluorine substituents cause distinct splitting in aromatic protons due to 4JH-F^{4}J_{\text{H-F}} coupling. 13C^{13}\text{C} NMR identifies carbonyl (C=O) and halogenated carbons. Mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy verifies ester carbonyl stretches (~1720 cm1^{-1}) .

Q. What strategies are employed to utilize this compound as a building block in pharmaceutical intermediates?

  • Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, while fluorine enhances metabolic stability. For anti-inflammatory applications, the ester is hydrolyzed to the carboxylic acid for further amidation or conjugation. Computational docking studies (e.g., AutoDock) guide SAR modifications .

Q. What are the recommended storage conditions for this compound to prevent decomposition?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at -20°C, protected from light and moisture. Stability is monitored via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in this compound to modify specific halogen substituents without affecting others?

  • Methodological Answer : Bromine undergoes Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) under mild conditions (Pd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C), leaving fluorines intact. For selective fluorination replacement, SNAr reactions require electron-deficient positions (e.g., ortho to ester) and strong nucleophiles (e.g., amines at 120°C in DMSO). Computational DFT studies predict activation barriers for competing pathways .

Q. How can conflicting crystallographic data and solution-phase NMR results be reconciled when determining the solid-state structure of derivatives?

  • Methodological Answer : X-ray crystallography resolves solid-state conformations, while NOESY NMR identifies solution-phase dynamics. Discrepancies arise from packing effects or solvent interactions. For example, ester group rotation in solution may blur NMR signals but is fixed in crystals. Hybrid analysis using molecular dynamics simulations (e.g., AMBER) bridges these observations .

Q. In cross-coupling reactions, how does the presence of multiple electronegative substituents affect catalytic efficiency and product distribution?

  • Methodological Answer : Electron-withdrawing groups (F, Br) deactivate the aryl ring, requiring electron-rich ligands (e.g., XPhos) and elevated temperatures (100–120°C) to accelerate oxidative addition. Competing proto-dehalogenation is suppressed using silver additives (Ag2_2CO3_3). GC-MS tracks side products, while Hammett plots quantify substituent effects on reaction rates .

Q. How do temperature and solvent choice impact the degradation kinetics of this compound under reflux conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 70°C in DMSO/water mixtures) reveal pseudo-first-order degradation kinetics. Arrhenius plots extrapolate shelf life, while LC-MS identifies hydrolysis products (e.g., free acid). Polar aprotic solvents (DMF) slow ester hydrolysis compared to protic solvents (MeOH/H2_2O) .

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